molecular formula C20H22N2O2 B1209510 Apovincaminic acid CAS No. 27773-65-5

Apovincaminic acid

Cat. No. B1209510
CAS RN: 27773-65-5
M. Wt: 322.4 g/mol
InChI Key: ZFCQLDAGNBFMJQ-QUCCMNQESA-N
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Description

Synthesis Analysis

The synthesis of apovincaminic acid and its derivatives involves a series of chemical reactions aimed at introducing specific functional groups that enhance its biological activity. A notable synthesis approach involves the preparation of trans-2'-hydroxyethyl and 2'-acyloxyethyl apovincaminates through a new stereoselective trans-reduction, leading to compounds with potent neuroprotective and antiamnesic activities, such as (3R,16S)-2'-hydroxyethyl apovincaminate (RGH-10885) (Nemes et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound and its co-crystals has been studied using techniques like single crystal XRD, FT-IR, UV, and TGA/DSG. These studies reveal a three-dimensional hydrogen-bonded network in the co-crystal, highlighting the significance of H...H, C-H...π, C-H...O, and O-H...N intermolecular interactions for the stability of the structure. Such structural characterizations are crucial for understanding the compound's physical and chemical properties (Yu-heng Ma et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that modify its structure and enhance its pharmacological properties. For example, the synthesis of oxidative metabolites of ethyl cis and hydroxyethyl trans-apovincaminates involves key intermediate steps that functionalize specific molecular groups, contributing to the compound's bioactivity (Nemes et al., 2008).

Physical Properties Analysis

The co-crystal strategy applied to this compound significantly improves its solubility in water, an important factor for bioavailability. DSC/TGA analysis indicates that the co-crystal maintains its crystallinity up to 200°C, suggesting higher stability compared to this compound itself (Yu-heng Ma et al., 2015).

Chemical Properties Analysis

The neuroprotective properties of this compound derivatives, such as their effectiveness in preventing reperfusive damage in a model of acute brain ischemia, are attributed to their chemical properties. These derivatives have shown to be more effective than reference drugs like vinpocetine and glycine, reducing postischemic hyperglycemia and suppressing postischemic metabolic lactate acidosis (Makarova et al., 2006).

Scientific Research Applications

Neuroprotective Properties

Apovincaminic acid derivatives have demonstrated neuroprotective properties. An experimental study on cats showed that a new derivative, LHT 2 - 02, was more effective than vinpocetine and glycine in preventing reperfusive damage following acute brain ischemia. This was indicated by a reduction in post-ischemic hyperglycemia and suppressed post-ischemic metabolic lactate acidosis (Makarov et al., 2006).

Effects on Blood Flow

A series of (nitrooxy)alkyl apovincaminates synthesized from this compound showed significant effects on vertebral and femoral blood flow. In particular, one compound caused a dose-dependent increase in cerebral blood flow without affecting blood pressure, demonstrating more potency than vinpocetine (Kawashima et al., 1993).

Cerebrovascular Disease Treatment

VA-045, an this compound derivative, has been investigated for its effects on isolated blood vessels. It showed potential as a treatment for cerebrovascular diseases such as stroke, due to its selective dilation of canine cerebral arteries (Miyata et al., 1993).

Protective Effects in Neurological Dysfunction

VA-045 demonstrated protective effects in mice under conditions of normobaric hypoxia, histotoxic anoxia, and complete ischemia. Its duration of protective effect was longer than that of thyrotropin-releasing hormone, indicating its potential for treating cerebral hypoxia, anoxia, and ischemia (Yamada et al., 1994).

Application in Heterogeneous Catalytic Hydrogenations

Dihydro-apovincaminic acid ethyl ester, derived from this compound, was used as a chiral modifier in heterogeneous catalytic asymmetric hydrogenations. This application highlights its potential use in chemistry and pharmacology (Tungler et al., 1995).

Effect on Closed Head Injury-Induced Dysfunction

In aged rats, VA-045 significantly overcame neurological deficits induced by closed head injury, suggesting its usefulness in treating patients with disturbances of consciousness or motor deficits following such injuries (Okuyama et al., 1997).

Mechanism of Action

Target of Action

Apovincaminic acid (AVA) is the primary active metabolite of Vinpocetine (VP) and has the ability to penetrate the brain . It primarily targets brain regions such as the hypothalamus, striatum, cortex, cerebellum, and hippocampus . These regions play crucial roles in various brain functions, including cognition, motor control, and sensory perception.

Mode of Action

It is known to demonstrate a neuroprotective mechanism of action . This suggests that AVA may interact with its targets in the brain to protect neurons from damage or degeneration.

Pharmacokinetics

AVA exhibits a two-compartment model with zero-order input (Tk0) in its pharmacokinetics . This means that AVA is absorbed and distributed in the body at a constant rate, regardless of its concentration. The pharmacokinetics of AVA is linear, indicating that changes in dose proportionally affect its concentration in the body . This property, along with its ability to penetrate the brain, impacts the bioavailability of AVA .

Result of Action

The primary result of AVA’s action is its neuroprotective effect . This suggests that AVA may help preserve neuronal health and function. Additionally, AVA is found in higher concentrations in certain brain regions, such as the hypothalamus, striatum, and cortex, compared to others like the cerebellum and hippocampus . This distribution may reflect the areas where AVA exerts its most significant effects.

Action Environment

The action of AVA can be influenced by various environmental factors. For instance, the method of administration can affect its distribution in the brain . Moreover, individual factors such as age, health status, and genetic makeup may also influence the action, efficacy, and stability of AVA

Future Directions

The main and active metabolite of vinpocetine is apovincaminic acid (AVA). Due to the scarce information in the literature on AVA pharmacokinetics, a population pharmacokinetic (PopPK) model for AVA based on a study in healthy volunteers with three different formulations of vinpocetine has been proposed . This model could be helpful in ensuring the more effective and safer use of vinpocetine in the future given the increasing range of suggested indications for its use .

properties

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCQLDAGNBFMJQ-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950458
Record name Eburnamenine-14-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27773-65-5
Record name (+)-Apovincaminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27773-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apovincaminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eburnamenine-14-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,16α)-eburnamenine-14-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name APOVINCAMINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does apovincaminic acid affect cerebral blood flow?

A1: [] this compound (AVA) demonstrates vasodilatory effects, particularly in the cerebral circulation. While the exact mechanisms are still under investigation, research suggests that AVA may increase cerebral blood flow (CerBF) by modulating potassium channels in vascular smooth muscle cells [, ], leading to vasorelaxation and increased blood flow.

Q2: What is the role of potassium channels in this compound's vasodilatory effects?

A2: [] Studies on rabbit basilar arteries suggest that AVA's vasodilatory action might involve the opening of potassium channels. These channels are not affected by typical blockers of calcium-dependent potassium channels, TEA-sensitive potassium channels, or ATP-sensitive potassium channels. This implies a unique interaction of AVA with specific potassium channels, contributing to its vasodilatory effects.

Q3: Does this compound cross the blood-brain barrier?

A3: While the provided research doesn't explicitly state if AVA crosses the blood-brain barrier, studies demonstrate its presence in the brain following systemic administration of vinpocetine [, ]. This suggests AVA either crosses the blood-brain barrier or influences the brain indirectly through its peripheral effects.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol. While not explicitly stated in the provided abstracts, this information is widely available in chemical databases and scientific literature.

Q5: How stable is this compound in different formulations?

A5: [, ] Research suggests that AVA esters are primarily metabolized to AVA through enzymatic hydrolysis, particularly in rats []. This highlights the importance of considering enzymatic degradation during the formulation of AVA esters. Additionally, the stability of AVA itself can be affected by various factors like pH, temperature, and the presence of buffers. []

Q6: What is the pharmacokinetic profile of this compound?

A6: [, , ] AVA is primarily formed through the rapid metabolism of vinpocetine in the body []. Studies in dogs show that AVA's pharmacokinetics can be described by a two-compartment open model with an elimination half-life (t½) longer than that of vinpocetine []. The absolute bioavailability of vinpocetine, and consequently AVA formation, can be influenced by co-administered substances like magnesium-aluminum hydroxide gel. []

Q7: How is this compound metabolized and excreted?

A7: [, ] Studies in dogs indicate that AVA is the major metabolite of vinpocetine and is excreted in both urine and feces []. AVA doesn't seem to undergo further metabolism, and its elimination is considered formation-limited [].

Q8: Has this compound demonstrated efficacy in preclinical models of neurological disorders?

A8: [, , ] Preclinical studies using animal models have shown promising neuroprotective effects of AVA. For example, in a rat model of stroke, AVA treatment significantly reduced infarct volume and improved behavioral outcomes, suggesting potential therapeutic benefits for ischemic stroke []. Further research is crucial to validate these findings and explore its potential in other neurological disorders.

Q9: What analytical methods are commonly used to quantify this compound in biological samples?

A9: [, , ] Several analytical techniques are employed for quantifying AVA levels. These include high-performance liquid chromatography (HPLC) coupled with UV detection [] or mass spectrometry (MS) [, ], gas chromatography (GC) following derivatization [], and enzyme-linked immunosorbent assay (ELISA) []. The choice of method often depends on factors such as sensitivity, selectivity, and available resources.

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